MFCD02252412

Description

The compound with the identifier MFCD02252412 (CAS No. 56469-02-4) is a heterocyclic organic compound with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol. It is structurally characterized as 5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one, featuring a bicyclic framework with a hydroxyl group at the 5-position and a ketone group in the isoquinolinone ring . This compound is synthesized via alkylation reactions using reagents such as sodium hydroxide and methyl iodide in polar aprotic solvents like dimethylformamide (DMF), yielding a product with a purity suitable for pharmaceutical and materials science research . Key physicochemical properties include a topological polar surface area (TPSA) of 49.77 Ų, moderate aqueous solubility (0.24 mg/mL), and a calculated logP (octanol-water partition coefficient) of 1.64, indicating balanced lipophilicity and hydrophilicity .

Properties

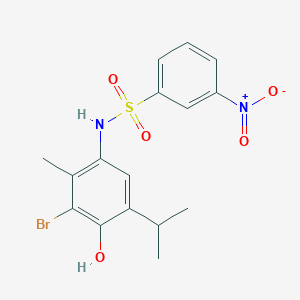

IUPAC Name |

N-(3-bromo-4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2O5S/c1-9(2)13-8-14(10(3)15(17)16(13)20)18-25(23,24)12-6-4-5-11(7-12)19(21)22/h4-9,18,20H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCNCAARFILFPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1Br)O)C(C)C)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD02252412” involves several steps, including the selection of appropriate starting materials and reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to yield the final product. Common methods include:

Refluxing: This involves heating the reaction mixture to its boiling point and maintaining it for a specified period.

Catalysis: The use of catalysts to accelerate the reaction and improve yield.

Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, yield, and safety. Key steps include:

Batch Processing: Large quantities of reactants are processed in batches.

Continuous Flow Processing: Reactants are continuously fed into the reactor, and products are continuously removed, allowing for a more efficient and controlled production process.

Chemical Reactions Analysis

Types of Reactions: “MFCD02252412” undergoes various chemical reactions, including:

Oxidation: The compound reacts with oxidizing agents to form oxidized products.

Reduction: It can be reduced using reducing agents to yield reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

“MFCD02252412” has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in biochemical assays and as a probe for studying biological processes.

Medicine: Investigated for its potential therapeutic properties and as a drug precursor.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “MFCD02252412” exerts its effects involves interactions with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the context of its use, such as in biochemical assays or therapeutic applications.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties

Key Differences:

Substituent Position : The hydroxyl group in this compound is at the 5-position, while analogues have substitutions at the 6- or 7-positions. This positional isomerism affects electronic distribution and hydrogen-bonding capacity, influencing solubility and reactivity .

In contrast, this compound lacks halogens, reducing its environmental persistence .

Synthetic Accessibility : The 7-hydroxy analogue exhibits a lower synthesis yield (17%) due to steric hindrance during methylation, whereas this compound achieves a 98% yield under optimized alkylation conditions .

Functional Comparison

Key Findings:

- Bioavailability : this compound’s high GI absorption and BBB permeability make it a candidate for central nervous system (CNS) drug development, unlike its analogues .

Research Implications and Limitations

The structural nuances of this compound and its analogues highlight the importance of substituent positioning in tuning physicochemical and biological properties. Further studies should explore prodrug strategies or co-crystallization to enhance solubility while retaining BBB permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.